molecular formula C14H18FN3O5 B2522090 Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate CAS No. 1023873-00-8

Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate

Cat. No. B2522090
CAS RN: 1023873-00-8
M. Wt: 327.312
InChI Key: CEUIESXZIWAYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate (EFAP) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments and has the potential to be used in a range of therapeutic treatments. EFAP has been used in a variety of studies, including studies on its biochemical and physiological effects, its mechanism of action, and its applications in scientific research.

Scientific Research Applications

Anticonvulsant Activity

Epilepsy, characterized by excessive temporary neuronal discharge, affects about 1% of the world’s population. Novel anticonvulsant agents are crucial for managing this condition. Researchers synthesized a series of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (compounds 7–36) and evaluated their anticonvulsant activity using the maximal electroshock seizure (MES) test. Notably, compounds 24, 27, and 34 exhibited significant protective effects against seizures, comparable to the standard drug phenytoin .

Anti-Oxidant Properties

Compounds (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide (120), (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide (121), and (118) demonstrated potent anti-oxidant activity compared to reference drugs. These findings highlight potential applications in oxidative stress-related conditions .

Chemoenzymatic Synthesis

Researchers achieved the synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB) through a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435). CyB has applications in herbicidal formulations .

properties

IUPAC Name

ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O5/c1-2-22-13(20)7-8-16-14(21)18-17-12(19)9-23-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUIESXZIWAYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NNC(=O)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate

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